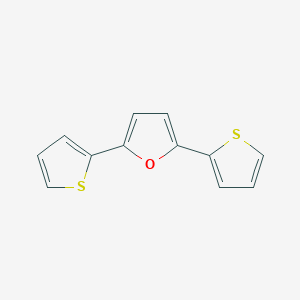
2,5-Di-(2'-thienyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di-(2'-thienyl)furan (DTF) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound has been synthesized using a variety of methods and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2,5-Di-(2'-thienyl)furan is not fully understood, but it is believed to involve the inhibition of cell growth and the induction of apoptosis in cancer cells. 2,5-Di-(2'-thienyl)furan has been shown to induce cell cycle arrest in the G1 phase and the upregulation of p21 and p27, which are cell cycle regulators. 2,5-Di-(2'-thienyl)furan has also been shown to induce the activation of caspase-3, which is a key mediator of apoptosis.
Biochemical And Physiological Effects
2,5-Di-(2'-thienyl)furan has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the activation of caspase-3. 2,5-Di-(2'-thienyl)furan has also been shown to have antioxidant properties, which may contribute to its potential applications as an anticancer agent. In addition, 2,5-Di-(2'-thienyl)furan has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,5-Di-(2'-thienyl)furan in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of derivatives and analogs. This makes it a versatile building block for the synthesis of organic semiconductors and other compounds with potential applications in various fields. One of the limitations of using 2,5-Di-(2'-thienyl)furan in lab experiments is its low solubility in common solvents, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on 2,5-Di-(2'-thienyl)furan, including the development of new synthesis methods, the synthesis of new derivatives and analogs, and the investigation of its potential applications as an anticancer agent and as a fluorescent probe for the detection of biomolecules. In addition, further studies are needed to fully understand the mechanism of action of 2,5-Di-(2'-thienyl)furan and its potential applications in various fields.
Conclusion:
In conclusion, 2,5-Di-(2'-thienyl)furan is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound has been synthesized using a variety of methods and has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand the potential applications of 2,5-Di-(2'-thienyl)furan and to develop new derivatives and analogs for use in various fields.
Synthesis Methods
2,5-Di-(2'-thienyl)furan can be synthesized using a variety of methods, including Suzuki coupling, Stille coupling, and Heck coupling. The most commonly used method for synthesizing 2,5-Di-(2'-thienyl)furan is the Suzuki coupling method, which involves the reaction of 2-bromo-5-(2'-thienyl)furan with 2-thienylboronic acid in the presence of a palladium catalyst. This method has been shown to yield high purity and high yield of 2,5-Di-(2'-thienyl)furan.
Scientific Research Applications
2,5-Di-(2'-thienyl)furan has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biochemistry. In the field of organic electronics, 2,5-Di-(2'-thienyl)furan has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells and light-emitting diodes. In the field of optoelectronics, 2,5-Di-(2'-thienyl)furan has been used as a sensitizer in dye-sensitized solar cells, which have potential applications in the development of low-cost and efficient solar cells. In the field of biochemistry, 2,5-Di-(2'-thienyl)furan has been studied for its potential applications as an anticancer agent and as a fluorescent probe for the detection of biomolecules.
properties
CAS RN |
88089-34-3 |
|---|---|
Product Name |
2,5-Di-(2'-thienyl)furan |
Molecular Formula |
C12H8OS2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2,5-dithiophen-2-ylfuran |
InChI |
InChI=1S/C12H8OS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8H |
InChI Key |
FEBXMKWMRKJKKW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC=C(O2)C3=CC=CS3 |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C3=CC=CS3 |
Other CAS RN |
88089-34-3 |
synonyms |
2,5-di-(2'-thienyl)furan 2,5-DiTF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



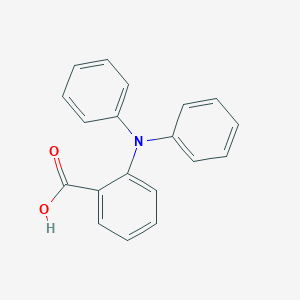
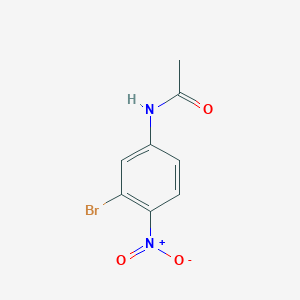
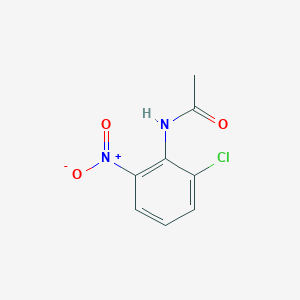
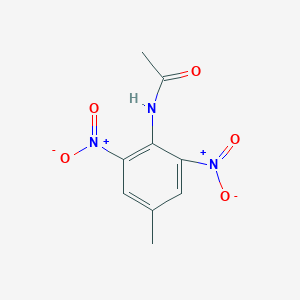
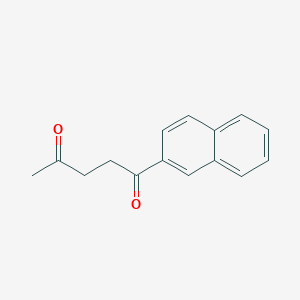
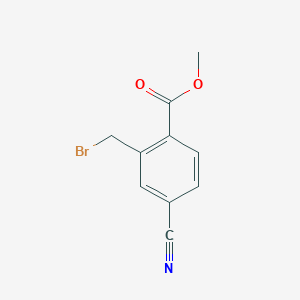
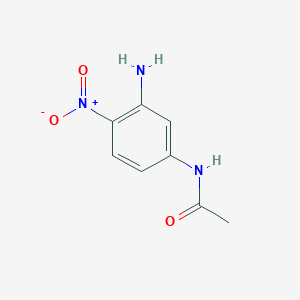
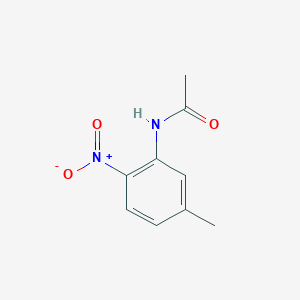
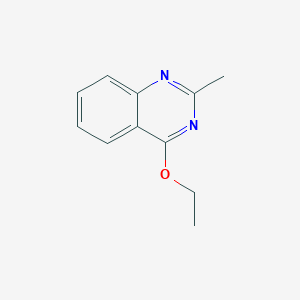
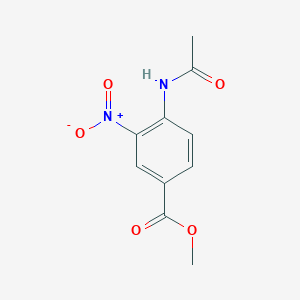
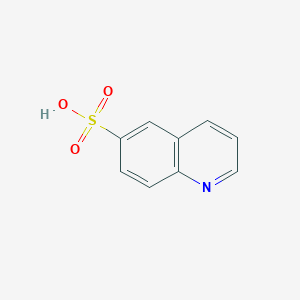
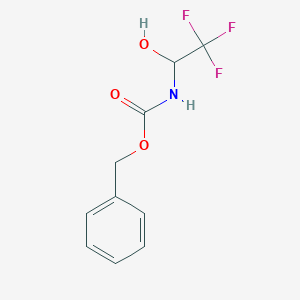
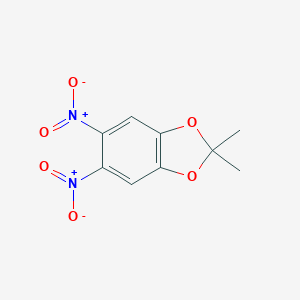
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)